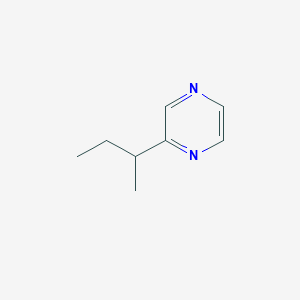

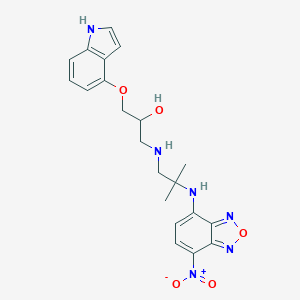

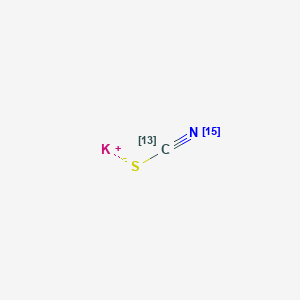

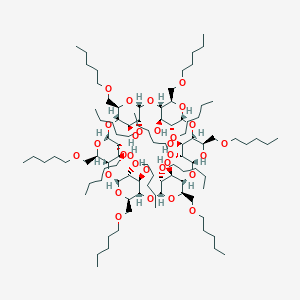

![molecular formula C6H12O15P3 · 3Na B046612 [(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate CAS No. 2068-89-5](/img/structure/B46612.png)

[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

Overview

Description

The chemical compound is a complex organic molecule that involves multiple functional groups, including hydroxyl and diphosphonooxy groups arranged on a cyclohexyl ring. This structural complexity suggests its potential involvement in intricate chemical and biological processes.

Synthesis Analysis

While direct synthesis details of the specific compound are not readily available, research on similar compounds provides insights into potential synthetic pathways. For instance, the synthesis of isosteric analogues of 1-deoxy-D-xylulose 5-phosphate (DXP) via multi-step sequences from simpler precursors suggests a possible approach for synthesizing complex cyclohexyl-based phosphonates (Meyer et al., 2003). These methodologies often involve selective functionalization and protection-deprotection strategies to assemble the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of cyclohexyl-based compounds like the one can be analyzed through techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These methods provide detailed insights into the spatial arrangement of atoms, stereochemistry, and electronic distribution, crucial for understanding the compound's reactivity and interactions (Dar et al., 2015).

Chemical Reactions and Properties

Phosphonates and diphosphonates exhibit a range of chemical reactivities, such as participating in nucleophilic substitutions, Michael additions, and coordination to metal ions. Their unique properties are leveraged in various chemical syntheses and applications, including as ligands in coordination chemistry and as analogues in biochemical studies (Carty et al., 1978).

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting point, and optical activity, are significantly influenced by their molecular structure. The presence of multiple hydroxyl groups suggests potential for hydrogen bonding and solubility in polar solvents, while the cyclohexyl ring may confer rigidity and impact the compound's phase behavior.

Chemical Properties Analysis

The chemical properties of this compound, particularly its acidity, nucleophilicity, and ability to form complexes with metals, derive from the functional groups present. Phosphonate groups can act as ligands, binding to metal ions and influencing the compound's reactivity and applications in catalysis and material science (Jiang et al., 2014).

Scientific Research Applications

Synthesis and Biological Evaluation in Chemistry

- A related compound, [(1R,2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)-bicyclo[4.1.0]heptan-2-yl dihydrogen phosphate], was synthesized as a potential substrate for specific enzymes. It demonstrated weak inhibitory activity rather than being a substrate for UTP:α-D-glucose-1-phosphate uridylyltransferase, a yeast transferase (Dookhun & Bennet, 2004).

Radiochemistry and Imaging

- A phosphonate derivative, 1-hydroxy-ethylidene-1, 1-disodium phosphonate, was investigated as a bone imaging agent when tagged with the radionuclide 99mTc. This research highlighted the potential of phosphonate compounds in diagnostic imaging (Castronovo & Callahan, 1972).

Catalysis in Chemical Synthesis

- A study explored the use of a phosphonic acid-based ionic liquid as a catalyst for synthesizing biologically active compounds, demonstrating the versatility of phosphonic acids in chemical synthesis (Shirini, Langarudi, & Daneshvar, 2017).

Fluorescent Sensors

- Research into H2PO4− fluorescent sensors, which are vital for detecting dihydrogen phosphate in chemical and biological processes, showcases the importance of phosphate derivatives in sensor technology (Zhang et al., 2014).

Biochemistry and Metabolic Studies

- Investigations into the enzymic synthesis and kinetic properties of phosphonomethyl isosteres of phosphate ester glycolytic intermediates highlight the biochemical applications of phosphate analogues in understanding enzyme function and metabolic pathways (Stribling, 1974).

Biodegradation Studies

- A study on the transformation of phosphonates to phosphate by bacteria emphasized the ecological and biochemical significance of phosphorus compounds in environmental processes (Kamat, Williams, & Raushel, 2011).

properties

IUPAC Name |

[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWCIQZXVOZEGG-HOZKJCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015822 | |

| Record name | DL-myo-Inositol 1,4,5-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

CAS RN |

2068-89-5, 88269-39-0, 27121-73-9, 85166-31-0 | |

| Record name | L-myo-Inositol 1,4,5-trisphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2068-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol 1,4,5-triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88269-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol 1,3,6-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | myo-Inositol, tris(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027121739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1,4,5-trisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085166310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | myo-Inositol, 1,4,5-tris(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088269390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-myo-Inositol 1,4,5-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

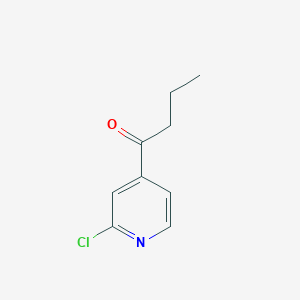

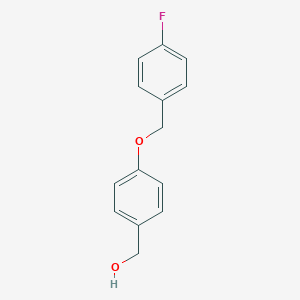

![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)